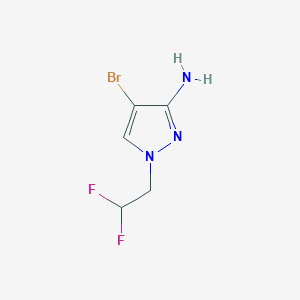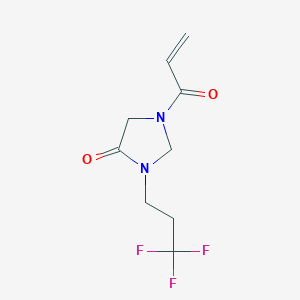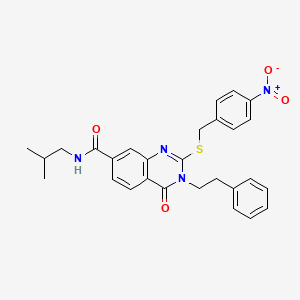![molecular formula C18H17F3N4O4S B2867174 1-{1-[5-(Thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097913-67-0](/img/structure/B2867174.png)
1-{1-[5-(Thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several heterocyclic rings including thiophene, oxazole, and imidazolidinedione. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Oxazole is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Piperidine is a six-membered ring with five carbon atoms and one nitrogen atom. Imidazolidinedione is a five-membered ring with three carbon atoms and two nitrogen atoms. The compound also contains a trifluoroethyl group, which is a two-carbon chain with three fluorine atoms attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and a trifluoroethyl group. Each of these components would contribute to the overall shape and properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoroethyl group could make the compound more lipophilic, potentially affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Properties
Synthesis Techniques : Research on oxazolidines and thiazolidines indicates that these compounds can be synthesized from β-hydroxy- or β-mercapto-α-amino acid esters through interactions with aromatic aldehydes, followed by dehydrogenation to form corresponding oxazoles and thiazoles. These processes are foundational for creating bicyclic compounds with potential biological activity (Badr, Aly, Fahmy, & Mansour, 1981).
Antimicrobial Activity : Several studies have investigated the antimicrobial properties of thiazolidine-2,4-dione derivatives. These compounds have been evaluated against various bacterial and fungal strains, showing promising antibacterial and antifungal activities, which suggests their potential use in developing new antimicrobial agents (Jat, Salvi, Talesara, & Joshi, 2006; Prakash, Aneja, Lohan, Hussain, Arora, & Sharma, 2011).
Anticancer Activity : The synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity illustrates the potential of these compounds in medical research. Some derivatives exhibited good anticancer activity against various cancer cell lines, highlighting the significance of structural modifications in enhancing biological efficacy (Kumar, Kumar, Roy, & Sondhi, 2013).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many compounds containing a thiophene ring have been found to possess a wide range of therapeutic properties . Similarly, compounds containing an imidazole ring are known to have a broad range of chemical and biological properties .
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it were found to have therapeutic properties, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .
properties
IUPAC Name |
1-[1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O4S/c19-18(20,21)10-25-15(26)9-24(17(25)28)11-3-5-23(6-4-11)16(27)12-8-13(29-22-12)14-2-1-7-30-14/h1-2,7-8,11H,3-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNMDKKZBMBMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[5-(Thiophen-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(3-chloro-4-fluorophenyl)furan-2-yl)acrylonitrile](/img/structure/B2867094.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2867095.png)
![[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2867096.png)
![(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2867098.png)
![2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid](/img/structure/B2867099.png)
![Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2867103.png)


![(4-chlorobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate](/img/structure/B2867106.png)


